molecular formula C11H23N3O B5338674 N,4-dipropylpiperazine-1-carboxamide

N,4-dipropylpiperazine-1-carboxamide

Cat. No.: B5338674
M. Wt: 213.32 g/mol
InChI Key: OSXLISOWHUKBHV-UHFFFAOYSA-N
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Description

N,4-Dipropylpiperazine-1-carboxamide is a piperazine-derived carboxamide featuring two propyl substituents at the 1- and 4-positions of the piperazine ring. Piperazine-carboxamides are widely studied for their pharmacological relevance, particularly in targeting neurotransmitter receptors (e.g., dopamine D3) and as intermediates in organic synthesis .

Properties

IUPAC Name

N,4-dipropylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-3-5-12-11(15)14-9-7-13(6-4-2)8-10-14/h3-10H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXLISOWHUKBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCN(CC1)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dipropylpiperazine-1-carboxamide typically involves the reaction of piperazine with propylamine and a carboxylating agent.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions: N,4-dipropylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N,4-dipropylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

N,4-Diphenylpiperazine-1-carboxamide (CAS 4791-20-2)

  • Substituents : Phenyl groups at the 1- and 4-positions.
  • This difference likely impacts solubility (phenyl derivatives are less water-soluble) and receptor-binding interactions .

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide (CAS 75319-79-8)

  • Substituents : Ethyl and methyl groups.
  • Key Differences : Shorter alkyl chains reduce lipophilicity compared to propyl substituents. The molecular formula (C9H19N3O) suggests a lower molecular weight than this compound (estimated C11H23N3O), influencing metabolic clearance rates .

4-(4-Acetylphenyl)-N-(4-chlorophenyl)piperazine-1-carboxamide

  • Substituents : Acetylphenyl and chlorophenyl groups.
  • The chlorophenyl moiety may improve binding affinity to hydrophobic enzyme pockets .

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Substituents : Ethyl and chlorophenyl groups.
  • Key Differences : Ethyl substituents offer intermediate lipophilicity between methyl and propyl groups. Single-crystal X-ray studies confirm a chair conformation for the piperazine ring, a feature likely conserved across alkyl-substituted analogs .

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Molecular Formula
This compound Propyl, Propyl Data not available N/A C11H23N3O
N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5) Chlorophenyl, Quinazolinone 193.3–195.2 47.7 C20H19ClN4O2
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide Ethyl, Chlorophenyl Not reported N/A C13H18ClN3O
N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Fluorophenyl, Quinazolinone 196.5–197.8 57.3 C20H19FN4O2

Key Observations :

  • Quinazolinone-containing derivatives (e.g., A3, A5) exhibit higher melting points (>190°C) due to hydrogen bonding from the quinazolinone moiety .

Metabolic Stability and Toxicity

  • N-Demethylation: Observed in 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide (DIC), a carboxamide antineoplastic agent. Propyl groups in the target compound may resist such metabolism compared to methyl/ethyl analogs .

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